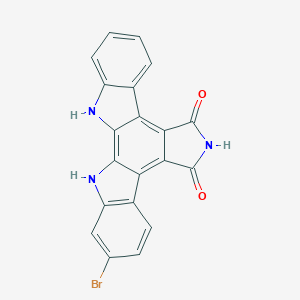

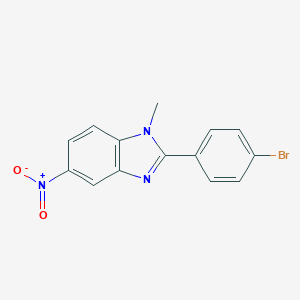

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole

Overview

Description

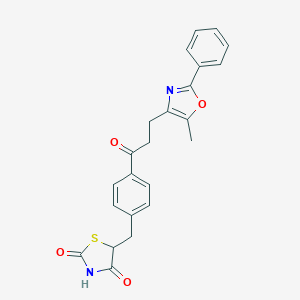

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole is a heterocyclic aromatic compound belonging to the benzimidazole family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, as well as being a key component of many dyes and pigments. Due to its wide range of potential applications, this compound has been the subject of numerous studies in recent years.

Scientific Research Applications

Antifungal Activities

Novel benzimidazole derivatives, including compounds related to 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole, have been synthesized and tested for antifungal activities. These compounds displayed potential fungicidal properties against pathogens such as Candida albicans, Candida glabrata, and Candida krusei. This indicates their utility in developing new antifungal agents (Ahmadi & Nahri-Niknafs, 2011).

Corrosion Inhibition

A derivative of benzimidazole, closely related to this compound, was studied as a corrosion inhibitor for specific alloys in hydrochloric acid solutions. It showed significant inhibition efficiency, suggesting its application in protecting metals from corrosion in industrial settings (Onyeachu et al., 2020).

Anti-tubercular and Antimicrobial Activities

Benzimidazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and anti-tubercular activities. These compounds showed promise against various bacterial and fungal strains, indicating their potential as therapeutic agents in treating infectious diseases (Shingalapur et al., 2009).

Glucosidase Inhibitors and Antioxidant Activities

Benzimidazole derivatives have also been explored for their potential as glucosidase inhibitors and antioxidants. Their significant scavenging activity and inhibitory effect on α-glucosidase indicate potential applications in managing oxidative stress-related diseases and diabetes (Özil et al., 2018).

Antihypertensive Activity

Certain benzimidazole derivatives exhibit significant antihypertensive activity, suggesting their potential use in treating hypertension. These compounds have shown effectiveness in lowering blood pressure in various studies, indicating their therapeutic potential in cardiovascular diseases (Sharma et al., 2010).

Anticancer Agents

2-Aryl-5(6)-nitro-1H-benzimidazole derivatives, structurally related to this compound, have been synthesized and evaluated as potential anticancer agents. Some of these compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy (Romero-Castro et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the survival and virulence of Mtb, making it an attractive target for the development of new anti-mycobacterial agents .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex

Biochemical Pathways

The compound affects the biochemical pathway involving Pantothenate synthetase, which is essential for the synthesis of Coenzyme A (CoA) in Mtb . CoA is a vital cofactor in numerous metabolic reactions, and its disruption can lead to the inhibition of Mtb growth .

Pharmacokinetics

In silico admet prediction has been performed for similar compounds , suggesting that these properties could be predicted for this compound as well.

Result of Action

The compound exhibits significant activity against Mtb . For instance, one of the most active derivatives of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Furthermore, the compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-bromophenyl)-1-methyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBPUZVNCZHWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20648-12-8 | |

| Record name | 2-(4-BROMOPHENYL)-1-METHYL-5-NITRO-1H-BENZIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

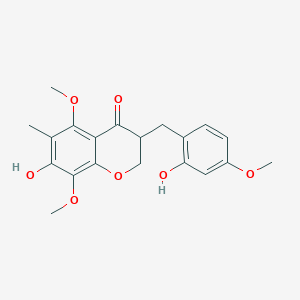

![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)

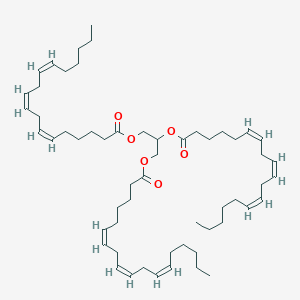

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)